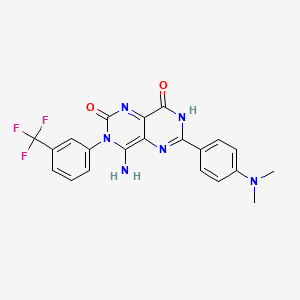

6-(4-(Dimethylamino)phenyl)-4-imino-3-(3-(trifluoromethyl)phenyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups, including an imino group (-NH-), a trifluoromethyl group (-CF3), and a dimethylamino group (-N(CH3)2). These groups are common in many pharmaceuticals and agrochemicals due to their unique reactivity and physicochemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced via a nucleophilic substitution reaction . The dimethylamino group might be introduced through reductive amination or a similar process .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The trifluoromethyl group is known for its high electronegativity, which could make the compound reactive towards nucleophiles . The imino group could potentially participate in condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes . The dimethylamino group could influence the compound’s basicity .

Applications De Recherche Scientifique

Electrophilic Aromatic Substitution on Polymers

Research by Stock and Stadler (1989) explored electrophilic aromatic substitution on polymers using poly-[-4-(N,N-dimethylamino)styrene and its copolymers, modified with 4-phenyl-1, 2,4-triazoline-3,5-dione (PTD). This study contributes to understanding the chemical interactions and potential applications of similar compounds in polymer science (Stock & Stadler, 1989).

Synthesis and Crystal Structure Analysis

Qing-min et al. (2004) synthesized and analyzed the crystal structure of compounds related to the title chemical, demonstrating the potential for creating novel compounds with specific structural properties. This work is significant for understanding the crystallographic characteristics of related chemical structures (Wang Qing-min, L. Gang, Shao Rui-lian, & Huang Run-qiu, 2004).

Modification of Polymers via Electrophilic Aromatic Substitution

Mallakpour and Butler (1989) investigated the modification of polymers through electrophilic aromatic substitution, specifically examining monomers like 4-(N,N-dimethylamino)styrene. Their findings are crucial for the development of new polymer materials with enhanced properties (Mallakpour & Butler, 1989).

Biological Studies of Related Compounds

Dabholkar and Ansari (2008) conducted biological studies on compounds structurally similar to the title chemical. Their research provides insight into the potential biological applications and interactions of such compounds (Dabholkar & Ansari, 2008).

Synthesis and Electronic Spectra of Electroluminescent Compounds

Dobrikov et al. (2011) synthesized new low-molecular weight compounds, including derivatives of 4-(dimethylamino)phenyl groups, for potential application in electroluminescent layers. This research is pivotal for advancing the field of organic light-emitting devices (Dobrikov, G. Dobrikov, & Mariya Aleksandrova, 2011).

Nonlinear Optical Properties of Chalcone Derivatives

Rahulan et al. (2014) studied the nonlinear optical properties of a compound containing a 4-(dimethylamino)phenyl group. This research is essential for the development of optical devices like limiters, showcasing the relevance of such compounds in optical technology (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).

Mécanisme D'action

The mechanism of action would depend on the intended use of the compound. For example, if it were a pharmaceutical, it might interact with biological targets such as enzymes or receptors. The trifluoromethyl and dimethylamino groups are common in many drugs and could influence the compound’s bioactivity .

Orientations Futures

The future directions for this compound could include further studies to determine its potential uses. For example, it could be evaluated for biological activity, or its physical and chemical properties could be further explored. Additionally, new synthetic routes could be developed to improve the efficiency of its synthesis .

Propriétés

IUPAC Name |

4-amino-6-[4-(dimethylamino)phenyl]-3-[3-(trifluoromethyl)phenyl]-7H-pyrimido[5,4-d]pyrimidine-2,8-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N6O2/c1-29(2)13-8-6-11(7-9-13)18-26-15-16(19(31)28-18)27-20(32)30(17(15)25)14-5-3-4-12(10-14)21(22,23)24/h3-10H,25H2,1-2H3,(H,26,28,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNPVXDFKVKABW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NC3=C(N(C(=O)N=C3C(=O)N2)C4=CC=CC(=C4)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2421161.png)

![[(3-chloro-4-methylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2421164.png)

![ethyl 7-(2-methoxyethyl)-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2421166.png)

![5-chloro-1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione](/img/structure/B2421168.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-chlorobenzyl)quinazolin-4(3H)-one](/img/structure/B2421169.png)